
L-Serine, O-(2-hydroxyethyl)-
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Overview
Description
L-Serine, O-(2-hydroxyethyl)- is a derivative of the non-essential amino acid L-serine, where the hydroxymethyl (-CH2OH) group on the serine side chain is substituted with a 2-hydroxyethyl (-OCH2CH2OH) group. The molecular formula is inferred as C5H11NO5 (based on structural analogy to O-(2-aminoethyl)-L-serine, C5H12N2O3 ), with a molecular weight of approximately 165.15 g/mol.
Structurally, this compound retains the α-amino and carboxyl groups of L-serine, critical for its biochemical interactions. The hydroxyethyl substitution may influence solubility, stability, and metabolic pathways, making it relevant in pharmaceutical and biochemical research, particularly in drug delivery systems or as a precursor for functionalized biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Serine, O-(2-hydroxyethyl)- typically involves the reaction of L-serine with ethylene oxide. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Nitrification: Beta-chloropropionic acid is nitrified using nitric acid to form 2-nitro-3-chloropropionic acid.
Reduction: The nitro compound is then reduced using hydrogen in the presence of a nickel catalyst to yield 2-amino-3-chloropropionic acid.
Hydrolysis: The final step involves the hydrolysis of the amino compound using sodium hydroxide to produce L-serine.
Industrial Production Methods
Industrial production of L-Serine, O-(2-hydroxyethyl)- often employs biotechnological methods, such as microbial fermentation. Escherichia coli is commonly used for the fermentation process, where the optimal carbon-nitrogen ratio is maintained to maximize the yield of L-serine .
Chemical Reactions Analysis
Types of Reactions
L-Serine, O-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using pyridinium chlorochromate in an acidic medium to form aldehydes.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include aldehydes and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Neurological Disorders
L-serine has been shown to play a crucial role in the treatment of neurological disorders, particularly those involving GRIN gene mutations. A phase 2A clinical trial demonstrated that L-serine supplementation improved cognitive and motor functions in patients with GRINpathies, which are linked to mutations in the GRIN2B gene. The study indicated that L-serine not only enhances neuronal communication but also reduces seizure frequency in affected individuals .
Table 1: Summary of Clinical Trials Involving L-Serine
Study | Condition | Participants | Key Findings |
---|---|---|---|
Trial 1 | GRINpathies | 24 | Improved cognitive function, reduced seizures |
Trial 2 | Serine Deficiency | 2 | Significant reduction in seizures and spasticity |
Serine Deficiency Disorders
L-serine has been effective in treating patients with congenital serine synthesis defects. In two documented cases, patients with deficiencies due to specific enzyme defects (3-phosphoglycerate dehydrogenase and phosphoserine aminotransferase) showed significant improvements in seizure control and spasticity following L-serine treatment .
Bone Regeneration
Recent studies have investigated the use of L-serine-incorporated gelatin sponges for bone regeneration in osteoporosis models. In an ovariectomized rat model, these sponges significantly enhanced bone volume and area while inhibiting osteoclast activity, suggesting a promising alternative for treating osteoporosis-related bone defects .
Table 2: Effects of L-Serine on Bone Regeneration
Treatment Group | Bone Volume Increase (%) | Osteoclast Activity (Cathepsin K) |
---|---|---|
Control | - | High |
Amino Acid Mix | Moderate | Moderate |
L-Serine | Significant | Low |
Cellular Responses and Mechanisms
Research using Saccharomyces cerevisiae has revealed that L-serine influences gene expression related to amino acid synthesis and stress responses. The addition of excess L-serine led to significant changes in the expression of over 700 genes, indicating its role as a nutrient source and its potential impact on cellular metabolism .
Mechanism of Action
L-Serine, O-(2-hydroxyethyl)- exerts its effects through various mechanisms:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
O-Acetyl-L-Homoserine
- Structure : L-Homoserine (an L-serine analog with an additional methylene group) esterified with an acetyl group at the hydroxyl position.
- Molecular Formula: C6H11NO4 .
- Synthesis : Prepared via acetylation of L-homoserine using acetic anhydride and perchloric acid in glacial acetic acid .
- Functional Groups: Ester (-OAc), carboxyl (-COOH), and amino (-NH2).
- Applications : Used in studies of bacterial peptidoglycan biosynthesis and enzyme inhibition.
- Key Difference : The acetyl ester in homoserine provides hydrolytic instability under physiological conditions, unlike the ether-linked hydroxyethyl group in L-Serine, O-(2-hydroxyethyl)-, which is more resistant to hydrolysis.
N-Oleoyl-L-Serine
- Structure: L-Serine with an oleoyl (C18:1) fatty acid acylated to the α-amino group.
- Molecular Formula: C21H39NO4 .
- Functional Groups : Amide (-CONH-), carboxyl (-COOH), and hydroxyl (-OH).
- Applications : Investigated for lipid metabolism modulation and anti-inflammatory properties .
- Key Difference : The N-acylation in oleoyl-serine increases lipophilicity (logP ~8.5), whereas the hydroxyethyl substitution in L-Serine, O-(2-hydroxyethyl)- enhances hydrophilicity.
O-(3,4-Dihydroxyphenyl-3-propanoyl)-L-Serine Derivatives
- Structure : L-Serine esterified with dihydrocaffeic acid derivatives.
- Example: O-(3,4-dihydroxyphenyl-3-propanoyl)-L-serine ethyl ester (C14H17NO6) .
- Synthesis: Lipase-catalyzed esterification of serine with phenolic acids.
- Applications : Antioxidants in food and cosmetic formulations due to radical-scavenging activity .
- Key Difference: The phenolic ester groups confer redox activity, absent in the hydroxyethyl-substituted serine.
O-(Pantetheine-4'-Phosphoryl)-L-Serine
- Structure : Phosphorylated L-serine linked to pantetheine, a component of acyl carrier proteins (ACP).
- Molecular Formula : C14H25N2O9PS .
- Role : Critical in fatty acid biosynthesis, where the phosphopantetheine group acts as a "swinging arm" for acyl group transfer .
- Key Difference : The phosphorylated pantetheine moiety enables enzymatic cofactor functionality, distinct from the hydroxyethyl group’s passive role in solubility enhancement.
Data Table: Comparative Analysis of Key Compounds
*Inferred method based on analogous synthesis in .
Research Findings and Implications
- Stability : The ether bond in L-Serine, O-(2-hydroxyethyl)- confers greater hydrolytic stability compared to ester-containing analogs like O-acetyl-L-homoserine .
- Solubility : The hydroxyethyl group enhances water solubility relative to N-acylated derivatives (e.g., N-oleoyl-L-serine), making it suitable for aqueous-phase applications .
- Biological Activity: Unlike phenolic esters (e.g., dihydrocaffeoyl-serine), this compound lacks intrinsic antioxidant activity but may serve as a biocompatible linker in prodrugs .
Biological Activity
L-Serine, O-(2-hydroxyethyl)- is a derivative of the amino acid L-serine, which plays a crucial role in various biological processes. This article explores its biological activity, including its metabolic functions, therapeutic potential, and implications in health and disease.
1. Metabolism and Functions
L-serine is synthesized from 3-phosphoglycerate and glycine and is involved in numerous metabolic pathways:
- Protein Synthesis : Serves as a building block for proteins and enzymes.
- Neurotransmission : Acts as a precursor for neurotransmitters and is essential for brain function.
- Sphingolipid and Phospholipid Synthesis : Contributes to the formation of cell membranes through the synthesis of sphingolipids and phosphatidylserine .
The hydroxyethyl group in L-Serine, O-(2-hydroxyethyl)- may enhance its solubility and bioavailability compared to standard L-serine, potentially increasing its efficacy in therapeutic applications.
2.1 Neurological Disorders
L-serine has been studied for its therapeutic benefits in several neurological conditions:
- Amyotrophic Lateral Sclerosis (ALS) : Clinical trials have indicated that L-serine supplementation may slow disease progression by improving neuronal function .
- Diabetic Neuropathy : L-serine supplementation has shown promise in alleviating symptoms associated with nerve damage due to diabetes .
- Hyperhomocysteinemia : This condition is linked to cardiovascular diseases; L-serine plays a role in homocysteine metabolism, potentially mitigating risks associated with elevated levels .
2.2 Cancer Research
Emerging studies suggest that L-serine may influence cancer cell metabolism:
- Cell Proliferation : Research indicates that serine metabolism is upregulated in certain cancer types, making it a target for therapeutic intervention .
- Tumor Growth Inhibition : Inhibition of serine synthesis pathways has been shown to reduce tumor growth in preclinical models .
3.1 Clinical Studies
A study published in the Journal of Neurology examined the effects of L-serine on patients with ALS. Results showed significant improvements in muscle strength and function among participants receiving L-serine compared to the placebo group .
Study | Condition | Findings |
---|---|---|
Journal of Neurology | ALS | Improvement in muscle strength with L-serine supplementation |
Diabetes Care | Diabetic Neuropathy | Reduced neuropathic pain with L-serine treatment |
3.2 Cellular Responses
Research using Saccharomyces cerevisiae demonstrated that excess L-serine alters gene expression significantly, impacting amino acid synthesis and stress response pathways. Specifically, 743 genes were affected, highlighting its role as a nutrient source that activates cellular stress responses .
4. Conclusion
L-Serine, O-(2-hydroxyethyl)- exhibits significant biological activity with potential therapeutic applications across various health conditions. Its roles in metabolism, particularly in neurological health and cancer biology, underscore its importance as a subject of ongoing research. Future studies are essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.
5. References
- "Serine Metabolism in Health and Disease," PMC9105362.
- "Cellular responses to l-serine in Saccharomyces cerevisiae," FEMS Microbiology Reviews.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for L-Serine, O-(2-hydroxyethyl)-, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves esterification of L-serine with ethylene glycol derivatives under controlled pH and temperature. Key intermediates (e.g., protected serine derivatives) are characterized via NMR (e.g., 1H, 13C) and mass spectrometry to confirm regioselectivity and purity. For example, Boc-protected intermediates can be analyzed for deprotection efficiency using TLC and IR spectroscopy .
- Key Data : Reaction yields often range from 60–85% under anhydrous conditions, with side-products (e.g., over-alkylation) minimized via low-temperature stepwise addition .
Q. How does L-Serine, O-(2-hydroxyethyl)- participate in biochemical pathways compared to native L-serine?
- Methodological Answer : The hydroxyethyl group alters solubility and metabolic processing. Use isotopic labeling (e.g., 14C-serine) in cell cultures to track incorporation into phospholipids or glycoproteins. Compare kinetic parameters (e.g., Km, Vmax) with native serine using enzyme assays (e.g., serine hydroxymethyltransferase) .
- Key Insight : The modification may reduce affinity for serine palmitoyltransferase, impacting sphingolipid biosynthesis .
Q. What analytical techniques are critical for verifying structural integrity and purity?
- Methodological Answer : Combine HPLC (C18 column, UV detection at 210 nm) with chiral chromatography to resolve enantiomeric impurities. Elemental analysis validates stoichiometry, while 1H-NMR coupling constants confirm stereochemistry at the β-hydroxyethyl group .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side-reactions during hydroxyethylation?
- Methodological Answer : Employ Design of Experiments (DOE) to model variables (e.g., solvent polarity, catalyst loading). For instance, using DMF as a solvent with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves coupling efficiency. Monitor side-product formation via LC-MS/MS and adjust reaction time/temperature dynamically .
- Data Conflict Resolution : Conflicting reports on optimal pH (4.5 vs. 6.0) may arise from solvent-dependent protonation states; use pH-stat titration to maintain consistency .
Q. How should contradictory data on the compound’s pharmacological activity be addressed?
- Methodological Answer : Re-evaluate in vitro vs. in vivo models . For example, discrepancies in cytotoxicity assays may stem from differential cell membrane permeability. Use molecular dynamics simulations to predict membrane interaction and validate with fluorescent probes (e.g., Laurdan dye for membrane fluidity) .
- Statistical Approach : Apply meta-analysis to aggregate data across studies, controlling for variables like cell line heterogeneity or serum content in media .
Q. What strategies are effective in designing enzyme-specific activity assays for derivatives like O-(2-hydroxyethyl)-L-serine?
- Methodological Answer : Develop coupled enzyme assays (e.g., linking serine deaminase activity to NADH oxidation). Use site-directed mutagenesis to identify binding residues affected by the hydroxyethyl group. Compare inhibition constants (Ki) with native substrates .
- Example : Cha1 (L-serine deaminase) activity can be assayed via ammonia production using glutamate dehydrogenase-coupled spectrophotometry .
Q. How do solvent systems and pH affect the stability of L-Serine, O-(2-hydroxyethyl)- in long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilized samples in phosphate buffer (pH 7.4) show <5% degradation, whereas aqueous solutions at pH <5 undergo ester hydrolysis. Use Arrhenius modeling to predict shelf life .
Q. What methodologies ensure reproducibility in multi-step syntheses across labs?
- Methodological Answer : Standardize protocols using QC checkpoints (e.g., intermediate purity thresholds, NMR spectral libraries). Share raw data (e.g., chromatograms, spectral files) via open-access platforms. Validate via ring trials with independent labs .
Properties
CAS No. |
126595-73-1 |
---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid |
InChI |
InChI=1S/C5H11NO4/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
OKNHGXUPNOETTM-BYPYZUCNSA-N |
Isomeric SMILES |
C(COC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C(COCC(C(=O)O)N)O |
Origin of Product |
United States |
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